molecular formula C37H56B2O4 B1288511 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 254755-24-3

2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B1288511
CAS No.: 254755-24-3
M. Wt: 586.5 g/mol
InChI Key: SYMMYBWUPCWTEI-UHFFFAOYSA-N
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Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is necessary to follow general laboratory safety practices when using this compound .

Biochemical Analysis

Biochemical Properties

2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) plays a crucial role in biochemical reactions, particularly in the field of organic semiconducting materials. It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), organic field-effect transistors (OFETs), and polymer solar cells . The compound’s interactions with these biomolecules are primarily based on its ability to form stable complexes, enhancing the efficiency and stability of the resulting materials.

Cellular Effects

The effects of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the efficiency of electron transport in cells, thereby improving the overall cellular function . Additionally, it can affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the biochemical reaction. The compound’s structure allows it to form stable complexes with enzymes, thereby modulating their activity and influencing gene expression . These interactions are crucial for the compound’s role in enhancing the efficiency of organic semiconducting materials.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular metabolism and gene expression, even after its degradation.

Dosage Effects in Animal Models

The effects of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) vary with different dosages in animal models. At low doses, the compound can enhance cellular function and improve metabolic efficiency. At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes harmful.

Metabolic Pathways

2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within cells. These interactions are essential for the compound’s role in enhancing the efficiency of organic semiconducting materials.

Transport and Distribution

Within cells and tissues, 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its biochemical effects. The compound’s distribution within cells is crucial for its role in modulating cellular function and metabolic processes.

Subcellular Localization

The subcellular localization of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it allows for precise modulation of cellular processes. The compound’s presence in specific subcellular compartments enhances its ability to interact with key biomolecules and influence cellular function.

Properties

IUPAC Name

2-[9,9-dihexyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56B2O4/c1-11-13-15-17-23-37(24-18-16-14-12-2)31-25-27(38-40-33(3,4)34(5,6)41-38)19-21-29(31)30-22-20-28(26-32(30)37)39-42-35(7,8)36(9,10)43-39/h19-22,25-26H,11-18,23-24H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMMYBWUPCWTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCC)CCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608936
Record name 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254755-24-3
Record name 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene in the synthesis of conjugated polymers?

A1: 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene serves as a key monomer in the synthesis of conjugated polymers via Suzuki coupling polymerization. [, ] This compound contains two boronic ester groups that react with bromide-bearing aromatic compounds, enabling the formation of alternating copolymers. [, ] This specific monomer introduces fluorene units into the polymer backbone, contributing to the material's fluorescence and electronic properties. []

Q2: How does the incorporation of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene influence the properties of the resulting conjugated polymers?

A2: The presence of fluorene units, derived from 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene, significantly impacts the properties of the synthesized conjugated polymers. For instance, fluorene units contribute to the polymer's fluorescence, making them suitable for applications like organic molecule sensing and cell labeling. [] Furthermore, the alkyl chains (hexyl groups) on the fluorene unit enhance the solubility of the resulting polymers in common organic solvents, which is crucial for processing and solution-based applications. []

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